6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Overview
Description
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
6-Methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives have shown significant potential in antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized novel derivatives of this compound and tested them against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The findings revealed that several of these compounds displayed potent anticancer activity, comparable to doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017).
Dual Inhibitors of Enzymes in Cancer Therapy
Another significant application is as dual inhibitors of enzymes critical in cancer therapy. Gangjee et al. (2005) synthesized compounds derived from this chemical structure, which showed potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are key targets in cancer treatment, and the inhibition of these enzymes can effectively halt the growth of cancer cells (Gangjee et al., 2005).
Antimicrobial and Antibacterial Properties
This compound also shows promise in antimicrobial and antibacterial applications. Tiwari et al. (2018) reported the synthesis of derivatives that demonstrated significant in vitro antifungal and antibacterial activity. These findings suggest potential uses in treating infectious diseases caused by various microorganisms (Tiwari et al., 2018).
Synthesis and Biological Evaluation
Verhoest et al. (2012) explored the synthesis of a novel PDE9A inhibitor, a compound structurally related to this compound, for the treatment of cognitive disorders. The study highlights the potential of this compound in neuropharmacology and its role in elevating central cGMP levels in the brain, indicating its relevance in cognitive enhancement and treatment of related disorders (Verhoest et al., 2012).
Properties
IUPAC Name |
6-methyl-3-propan-2-yl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNXEXISWVVQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=S)N2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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